molecular formula C19H22N4O3 B12161035 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12161035
M. Wt: 354.4 g/mol
InChI Key: VWJLJDYNLZFWQY-UHFFFAOYSA-N
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Description

2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexane ring

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring . This distribution of orbitals allows the compound to interact with various biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds to 2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione include:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H22N4O3/c1-12-16(18(26)23(22(12)4)13-8-6-5-7-9-13)20-21-17-14(24)10-19(2,3)11-15(17)25/h5-9,24H,10-11H2,1-4H3

InChI Key

VWJLJDYNLZFWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(CC(CC3=O)(C)C)O

Origin of Product

United States

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